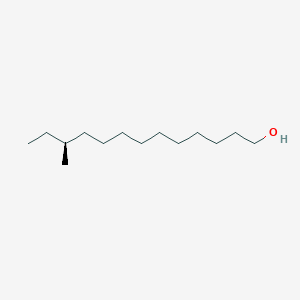
(S)-11-Methyl-1-tridecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-11-Methyl-1-tridecanol is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the eleventh carbon of a tridecane chain, with a methyl group (-CH3) substituent at the same position. The “(S)” denotes the specific stereochemistry of the molecule, indicating that it is the “S” enantiomer, which refers to its spatial configuration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-11-Methyl-1-tridecanol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-11-Methyl-1-tridecanone with a chiral borane reagent can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: (S)-11-Methyl-1-tridecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can convert the alcohol into an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: (S)-11-Methyl-1-tridecanone or (S)-11-Methyl-1-tridecanal.
Reduction: (S)-11-Methyltridecane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(S)-11-Methyl-1-tridecanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme specificity and stereochemistry.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (S)-11-Methyl-1-tridecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
相似化合物的比较
®-11-Methyl-1-tridecanol: The enantiomer of (S)-11-Methyl-1-tridecanol, with opposite stereochemistry.
11-Methyl-1-tridecanone: The oxidized form of the alcohol.
11-Methyltridecane: The fully reduced form of the alcohol.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. The presence of the chiral center makes it valuable in asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
621359-56-6 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC 名称 |
(11S)-11-methyltridecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
InChI 键 |
JUUOFNCQBGAUSU-AWEZNQCLSA-N |
手性 SMILES |
CC[C@H](C)CCCCCCCCCCO |
规范 SMILES |
CCC(C)CCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


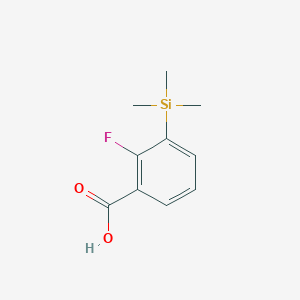
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
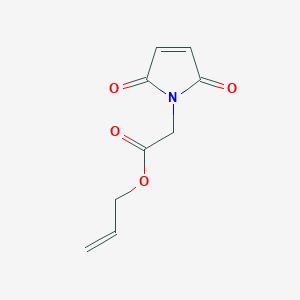
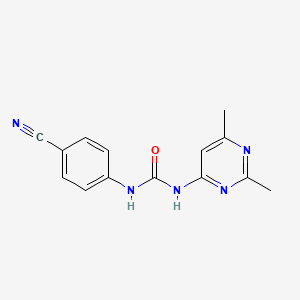
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
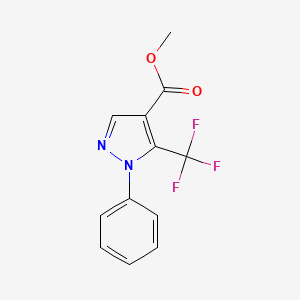
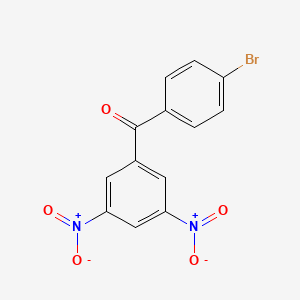
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
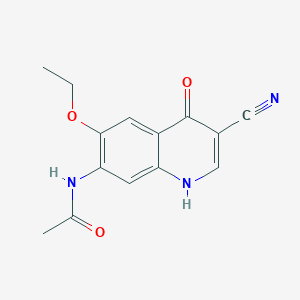

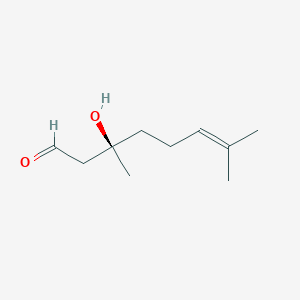

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
